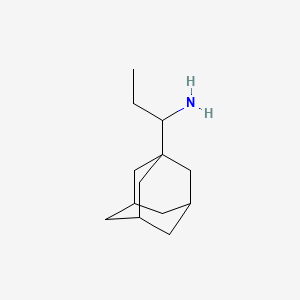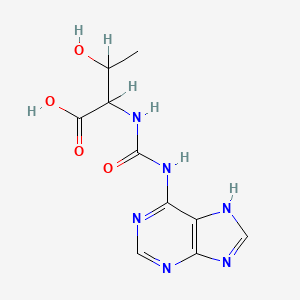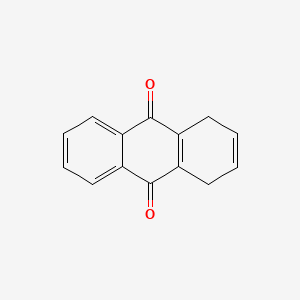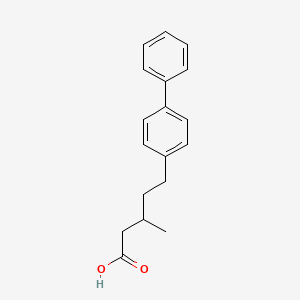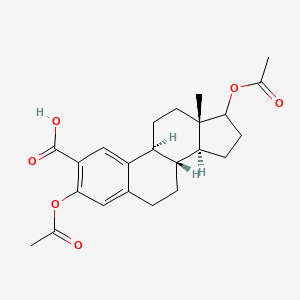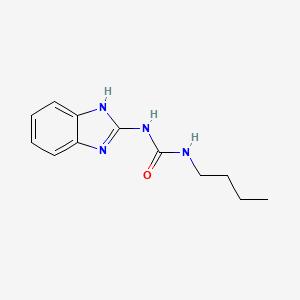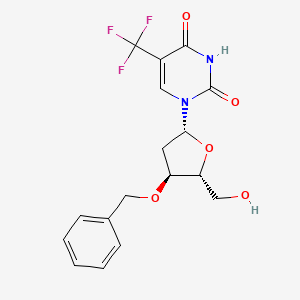
3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FTC-092 involves several steps:
Benzoylation: 2’-deoxy-5-iodouridine is treated with benzoyl chloride in the presence of pyridine in dichloromethane to yield 5’-O-benzoyl-2’-deoxy-5-iodouridine.
Benzylation: The intermediate is then treated with benzyl trichloroacetimidate and trifluoromethanesulfonic acid in dichloromethane-THF to afford the 3’-O-benzyl derivative.
Hydrolysis: The 3’-O-benzyl derivative is hydrolyzed with sodium ethoxide in ethanol to yield 3’-O-benzyl-2’-deoxy-5-iodouridine.
Trifluoromethylation: The final step involves trifluoromethylation using bromotrifluoromethane and copper in pyridine-DMF with dimethylaminopyridine.
Industrial Production Methods
The industrial production of FTC-092 follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for clinical applications. The process involves stringent quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
FTC-092 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in FTC-092.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of FTC-092 with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
FTC-092 has several scientific research applications:
Chemistry: Used as a model compound for studying fluorinated pyrimidines and their reactivity.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Primarily studied for its antitumor activity.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
FTC-092 itself is not an active agent. After absorption from the gastrointestinal tract, it undergoes biotransformation, mainly via liver microsomes, releasing 5-trifluoromethyl-2’-deoxyuridine over a long period. This gradual release maintains high levels of the active compound in the plasma, which is crucial for its antitumor activity. The active compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-2’-deoxyuridine: The parent compound of FTC-092.
1-(2-Tetrahydrofuryl)-5-fluorouracil (Tegafur): A prodrug of 5-fluorouracil.
5-Fluorouracil: A widely used antineoplastic agent.
Uniqueness of FTC-092
FTC-092 is unique due to its masked form, which allows for gradual biotransformation and sustained release of the active compound. This feature results in prolonged antitumor activity and potentially fewer side effects compared to its parent compound and other similar agents .
Properties
CAS No. |
96141-37-6 |
|---|---|
Molecular Formula |
C17H17F3N2O5 |
Molecular Weight |
386.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17F3N2O5/c18-17(19,20)11-7-22(16(25)21-15(11)24)14-6-12(13(8-23)27-14)26-9-10-4-2-1-3-5-10/h1-5,7,12-14,23H,6,8-9H2,(H,21,24,25)/t12-,13+,14+/m0/s1 |
InChI Key |
REIREIWZLGFJBI-BFHYXJOUSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |
Synonyms |
3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine 3'-O-benzyl-alpha, alpha, alpha-trifluorothymidine 3-BDTFU FTC-092 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


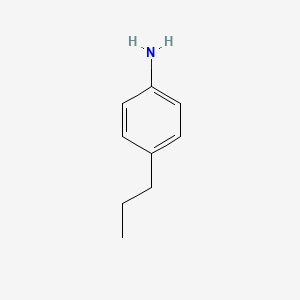
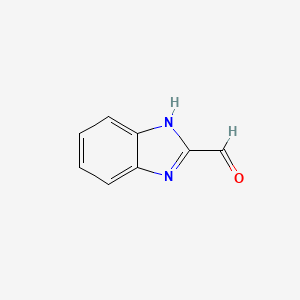
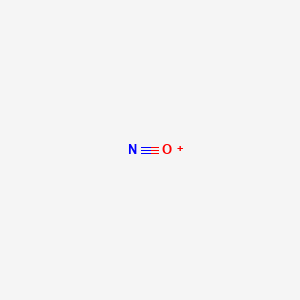
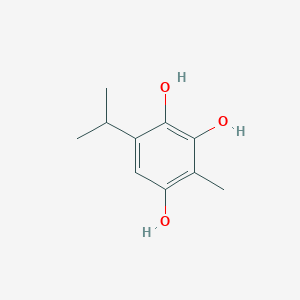
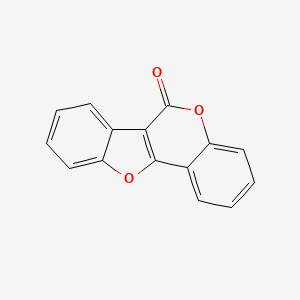
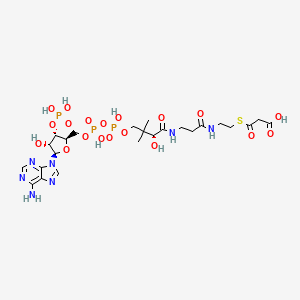
![Ethyl 2-(3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B1194422.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)
